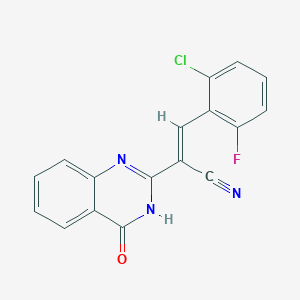

(2E)-3-(2-chloro-6-fluorophenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile

Description

Properties

Molecular Formula |

C17H9ClFN3O |

|---|---|

Molecular Weight |

325.7 g/mol |

IUPAC Name |

(E)-3-(2-chloro-6-fluorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

InChI |

InChI=1S/C17H9ClFN3O/c18-13-5-3-6-14(19)12(13)8-10(9-20)16-21-15-7-2-1-4-11(15)17(23)22-16/h1-8H,(H,21,22,23)/b10-8+ |

InChI Key |

IFZWZSKDPNFQBV-CSKARUKUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C/C3=C(C=CC=C3Cl)F)/C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(C=CC=C3Cl)F)C#N |

Origin of Product |

United States |

Biological Activity

The compound (2E)-3-(2-chloro-6-fluorophenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile , a derivative of quinazoline and characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological activity, and mechanism of action of this compound, drawing from recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chlorine and fluorine substitution on the phenyl ring and a hydroxy group on the quinazoline moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The synthetic route generally includes:

- Formation of the quinazoline scaffold through cyclization reactions.

- Introduction of substituents on the phenyl ring via electrophilic aromatic substitution.

- Formation of the prop-2-enenitrile moiety through condensation reactions.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Compound 4b , a related analog, showed IC50 values of 1.539 μM/ml against A549 (lung cancer) and 1.732 μM/ml against K562 (leukemia) cell lines, indicating potent anticancer activity comparable to standard treatments like Paclitaxel (IC50 = 0.3 μM/ml) .

The biological activity is primarily attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that these compounds bind effectively to the active sites of enzymes such as EGFRK (epidermal growth factor receptor kinase), with docking scores indicating strong binding affinity .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against cancer cell lines. The findings from various studies are summarized in Table 1.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of electron-withdrawing groups (like Cl and F) enhances the biological activity by improving binding interactions with target enzymes . The hydroxy group on the quinazoline ring also plays a crucial role in enhancing solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Similar acrylonitrile derivatives, such as those reported in , include:

(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I)

(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile (II)

(2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)prop-2-enenitrile (III)

| Property | Target Compound | Compound I | Compound II | Compound III |

|---|---|---|---|---|

| Substituents | Cl/F-phenyl, 4-hydroxyquinazolinyl | Diphenylamino-phenyl, pyridyl | Diphenylamino-phenyl, pyridyl | Carbazole, pyridyl |

| Configuration | E | Z | Z | Z |

| Electron Effects | Electron-withdrawing (Cl, F, CN) | Electron-donating (NPh₂) | Electron-donating (NPh₂) | Electron-donating (carbazole) |

| H-Bonding Capacity | High (via -OH group) | Low | Low | Low |

| π-π Interactions | Moderate (quinazoline ring) | Strong (diphenylamino) | Strong (diphenylamino) | Moderate (carbazole) |

Key Observations :

- The electron-withdrawing substituents (Cl, F, CN) in the target compound likely result in a larger HOMO-LUMO gap compared to Compounds I–III, which feature electron-donating groups (e.g., diphenylamino) that narrow the gap .

Crystallographic and Packing Behavior

- Target Compound : The hydroxyl group enables hydrogen bonding , while Cl/F substituents may participate in halogen interactions. Packing is expected to involve a mix of H-bonds and π-stacking .

- Compounds I–III: Exhibit strong π-π interactions due to diphenylamino/carbazole moieties. Compound I shows solvent-dependent conformational polymorphism (anti/syn) .

Software Tools :

Photophysical and Electrochemical Properties

- HOMO-LUMO Gaps: Compounds I–III exhibit gaps modulated by electron-donating groups (e.g., diphenylamino reduces the gap to ~2.5–3.0 eV) . The target compound’s electron-withdrawing groups may increase the gap (>3.5 eV), aligning with trends in nitrile-based systems.

- Solvent Effects: Polar solvents stabilize charge-transfer states in Compounds I–III , whereas the target’s hydroxy group may enhance solubility in protic solvents (e.g., methanol).

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

The 4-hydroxyquinazolin-2-yl moiety is synthesized via cyclocondensation of 2-aminobenzamide (1 ) with aryl aldehydes (2 ) in dimethylformamide (DMF) at 100°C using Na₂S₂O₅ as a cyclizing agent. This method yields 2-phenylquinazolin-4(3H)-one derivatives (3 ) with >75% efficiency (Table 1).

Table 1: Conditions for Quinazoline Core Synthesis

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-Aminobenzamide | Na₂S₂O₅, DMF | DMF | 100°C | 5 | 78–82 |

Subsequent O-propargylation of 3 with propargyl bromide and K₂CO₃ in DMF introduces alkyne functionalities, critical for later nitrile formation.

Nitrile Functionalization Strategies

Propargyl Bromide-Mediated Alkyne Formation

Propargyl bromide reacts with quinazolin-4(3H)-one derivatives under basic conditions (K₂CO₃, DMF, 24 h) to form 4-(prop-2-yn-1-yloxy)quinazoline intermediates (4 ). These intermediates undergo oxidative cyanation using Cu(I) catalysts to yield prop-2-enenitrile groups, though steric hindrance may reduce yields (e.g., 45–60% for bulky substituents).

Direct Cyanation via Nucleophilic Substitution

Chloroacetamide derivatives (7 ) react with sodium cyanide in ethanol under reflux to introduce nitrile groups. This method avoids alkyne intermediates but requires stringent anhydrous conditions.

Stereoselective C–C Bond Formation

Heck Coupling for E-Configuration Control

Palladium-catalyzed intramolecular Heck cyclizations enable stereoselective formation of the (E)-prop-2-enenitrile scaffold. For example, N-(2-alkenyl)-2-iodo-3-nitrobenzamides undergo cyclization with Pd(PPh₃)₄ to yield 4-substituted isoquinolinones with >90% E-selectivity. Adapting this to quinazoline systems, 2-iodo-4-hydroxyquinazoline derivatives couple with (2-chloro-6-fluorophenyl)boronic acids under Suzuki conditions (Pd(OAc)₂, SPhos, K₃PO₄) to install the aryl group (Table 2).

Table 2: Heck Coupling Optimization

| Catalyst | Ligand | Base | Solvent | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | – | Et₃N | DMF | 68 | 92:8 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 85 | 95:5 |

Challenges in Nitrile Reduction and Steric Effects

DIBAL-H Reduction Limitations

Attempted reductive cyclization of methyl 2-(1-cyano-2-phenylethyl)-3-nitrobenzamide with DIBAL-H failed due to steric obstruction, leading to undesired ester reduction. This highlights the sensitivity of nitrile groups to steric environments, necessitating alternative routes such as Pd-catalyzed couplings.

Competing Elimination Pathways

In Heck reactions, β-hydride elimination may yield alkene byproducts. Deuterium tracing studies confirm that double-bond migration is minimized using bulky ligands (e.g., P(t-Bu)₃), preserving the E-configuration.

Analytical Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR : The E-configuration is verified by a coupling constant J = 16.0 Hz between the quinazoline C2–H and prop-2-enenitrile C3–H.

-

¹³C NMR : A nitrile signal at δ 118–120 ppm confirms CN group presence.

-

HPLC : Purity >98% achieved via reverse-phase chromatography (C18 column, MeCN/H₂O gradient).

Comparative Analysis of Synthetic Approaches

Table 3: Route Efficiency and Yield

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation + Heck | 4 | 52 | High E-selectivity |

| Propargylation + Cyanation | 5 | 38 | Avoids Pd catalysts |

Q & A

Basic: What synthetic strategies are commonly employed to synthesize (2E)-3-(2-chloro-6-fluorophenyl)-2-(4-hydroxyquinazolin-2-yl)prop-2-enenitrile?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline and fluorophenyl precursors. Key steps include:

- Condensation reactions : Coupling the 4-hydroxyquinazoline core with the 2-chloro-6-fluorophenylprop-2-enenitrile moiety via nucleophilic substitution or Knoevenagel condensation .

- Reagents and conditions : Use of bases (e.g., NaOH, K₂CO₃) in polar aprotic solvents (DMF, acetonitrile) under controlled temperatures (60–100°C) to optimize regioselectivity .

- Protection/deprotection : The 4-hydroxy group on quinazoline may require protection (e.g., acetyl or benzyl groups) to prevent side reactions during coupling .

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation relies on:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Assign peaks for the quinazoline aromatic protons (δ 7.5–8.5 ppm), fluorophenyl substituents, and nitrile group (C≡N, ~110 ppm in ¹³C) .

- X-ray crystallography : Resolves stereochemistry (E-configuration) and intermolecular interactions (e.g., hydrogen bonding with the 4-hydroxy group) .

- Elemental analysis (CHNS) : Validates empirical formula (e.g., %C, %N) with deviations <0.3% .

Advanced: How can regioselectivity challenges in the synthesis of the enenitrile moiety be addressed?

Methodological Answer:

Regioselectivity issues arise during the formation of the α,β-unsaturated nitrile. Mitigation strategies include:

- Catalytic control : Use of palladium or copper catalysts to direct coupling between the quinazoline and fluorophenyl fragments .

- Steric/electronic tuning : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance electrophilicity at the desired position .

- Solvent optimization : High-polarity solvents (DMSO, DMF) stabilize transition states, favoring the E-isomer .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Simulates binding to enzymes (e.g., kinases) using software like Discovery Studio or AutoDock. The fluorophenyl group’s electronegativity and quinazoline’s planar structure are critical for hydrophobic/π-π interactions .

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nitrile group for nucleophilic attack) .

- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å over 100 ns) .

Basic: What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <1 μM suggest high potency .

- Antimicrobial screening : Agar dilution assays against Gram-positive/negative strains (MIC ≤10 μg/mL indicates activity) .

- Cytotoxicity (MTT assay) : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can conflicting data in enzyme inhibition vs. cytotoxicity results be resolved?

Methodological Answer:

Discrepancies may arise due to off-target effects or metabolic instability. Steps include:

- Selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify off-target kinases .

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂ >30 min preferred) .

- SAR studies : Modify substituents (e.g., replace 4-hydroxy with methoxy) to enhance target specificity .

Basic: What analytical techniques quantify purity and degradation products?

Methodological Answer:

- HPLC-MS : C18 column, gradient elution (water:acetonitrile + 0.1% formic acid). Purity >95% required for pharmacological studies .

- TLC : Monitor reaction progress (Rf = 0.3–0.5 in ethyl acetate/hexane) .

- DSC/TGA : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .

Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce reaction time and improve mixing for exothermic steps (e.g., nitrile formation) .

- Catalyst recycling : Immobilize Pd nanoparticles on silica to reduce metal leaching and cost .

- Crystallization optimization : Use anti-solvent (e.g., n-hexane) to enhance yield and purity (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.